Benzamide, N-[(4-nitrophenyl)methoxy]-
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Overview
Description
Benzamide, N-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-nitrophenyl)methoxy]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of Benzamide, N-[(4-nitrophenyl)methoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
- N-(4-Methoxyphenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
Benzamide, N-[(4-nitrophenyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in other benzamide derivatives .
Properties
CAS No. |
64583-54-6 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-14(12-4-2-1-3-5-12)15-20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
JRZSJGVZYMTGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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